molecular formula C8H6F3NO B156667 4-(三氟甲基)苯甲酰胺 CAS No. 1891-90-3

4-(三氟甲基)苯甲酰胺

货号: B156667
CAS 编号: 1891-90-3
分子量: 189.13 g/mol
InChI 键: WEJHBEDHLLBJFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique chemical properties .

科学研究应用

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of 4-(trifluoromethyl)benzamide derivatives against various cancer cell lines. For instance:

  • A series of chromone derivatives containing the trifluoromethyl group exhibited strong cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with some compounds showing IC50 values as low as 22.09 µg/mL .
  • The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance the bioactivity of benzamide derivatives, making them promising candidates for further development as anticancer agents .

Enzyme Inhibition

4-(Trifluoromethyl)benzamide has also been investigated for its inhibitory effects on various enzymes:

  • It has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms, which are crucial targets in drug development for neurological disorders and glaucoma treatment .
  • Specific derivatives have shown Ki values in the nanomolar range against these enzymes, indicating their potential as lead compounds in enzyme inhibition studies .

Drug Design

The incorporation of trifluoromethyl groups into drug candidates has been associated with improved pharmacokinetic properties. FDA-approved drugs containing similar structural motifs have been developed over the past two decades, showcasing the relevance of this functional group in modern medicinal chemistry .

  • Notable examples include Ubrogepant and Alpelisib, which utilize trifluoromethyl functionalities to enhance efficacy and selectivity against specific biological targets .

Case Studies

Several case studies illustrate the application of 4-(trifluoromethyl)benzamide in drug discovery:

  • Anticancer Agents : A study synthesized a range of chromen derivatives that were tested for their anticancer properties, revealing promising results that warrant further clinical exploration .
  • Neurological Disorders : Research on enzyme inhibitors demonstrated that certain benzamide derivatives could effectively inhibit AChE, suggesting their utility in treating Alzheimer's disease and other cognitive disorders .

准备方法

The synthesis of 4-(Trifluoromethyl)benzamide typically involves the trifluoromethylation of benzamide derivatives. One common method includes the reaction of 4-(Trifluoromethyl)benzoic acid with ammonia or amines under specific conditions to yield the desired benzamide. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

化学反应分析

4-(Trifluoromethyl)benzamide undergoes various chemical reactions, including:

作用机制

The mechanism of action of 4-(Trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its effectiveness in pharmaceuticals, where it can inhibit or activate specific enzymes or receptors .

相似化合物的比较

4-(Trifluoromethyl)benzamide can be compared with other trifluoromethyl-substituted benzamides, such as:

Each of these compounds has unique properties and applications, making 4-(Trifluoromethyl)benzamide a valuable compound in its own right due to its specific chemical structure and reactivity.

生物活性

4-(Trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

4-(Trifluoromethyl)benzamide, with the chemical formula C8_8H6_6F3_3NO, features a trifluoromethyl group attached to a benzamide structure. This modification enhances the compound's lipophilicity and potential interactions with biological targets.

1. Antitumor Activity

Recent studies have shown that derivatives of 4-(trifluoromethyl)benzamide exhibit potent antitumor activity. For instance, compounds containing this moiety have demonstrated significant inhibition of epidermal growth factor receptor (EGFR) activity. Specifically, analogues bearing the trifluoromethyl group achieved up to 92% inhibition at concentrations as low as 10 nM against EGFR, indicating their potential as targeted cancer therapeutics .

CompoundTargetInhibition (%) at 10 nM
11EGFR91
13EGFR92
20VEGFR216-48
18PDGFRa67

These findings suggest that the trifluoromethyl group may enhance binding affinity and selectivity towards specific kinases involved in cancer progression.

2. Enzyme Inhibition

4-(Trifluoromethyl)benzamide derivatives have also been evaluated for their inhibitory effects on various enzymes. A notable study reported that hydrazones derived from this compound exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . The most potent inhibitor identified was 2l , which demonstrated mixed-type inhibition.

EnzymeIC50_{50} Range (µM)
AChE46.8 - 137.7
BuChE19.1 - 881.1

3. Antioxidant Activity

In addition to its enzyme inhibition properties, compounds derived from 4-(trifluoromethyl)benzamide have shown promising antioxidant activities. Studies indicated significant radical scavenging capabilities against DPPH radicals and hydrogen peroxide, suggesting potential applications in oxidative stress-related conditions .

The biological activity of 4-(trifluoromethyl)benzamide is primarily attributed to its ability to interact with various biological targets through molecular docking studies. The trifluoromethyl group enhances the electronic properties of the molecule, allowing for better binding interactions with target proteins such as kinases and enzymes involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group significantly influences the pharmacological profile of benzamide derivatives. The position and nature of substituents on the benzene ring affect both potency and selectivity towards specific targets:

  • Electron-withdrawing groups (like CF3_3) improve binding affinity.
  • Substituent positioning plays a critical role in determining inhibitory efficacy against specific kinases.

Case Studies

Several case studies highlight the therapeutic potential of 4-(trifluoromethyl)benzamide derivatives:

  • EGFR Inhibition : A study synthesized several analogues that demonstrated high potency against EGFR, suggesting these compounds could serve as lead candidates for developing new anticancer therapies .
  • Neuroprotective Agents : Compounds exhibiting dual inhibition of cholinesterases indicate potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Applications : Research into antioxidant properties suggests these compounds could be beneficial in formulations aimed at combating oxidative stress .

属性

IUPAC Name

4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJHBEDHLLBJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172304
Record name 4-(Trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891-90-3
Record name 4-(Trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1891-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1891-90-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(TRIFLUOROMETHYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD99SHH2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a cold solution of 4-(trifluoromethyl)benzonitrile (0.500 g, 2.92 mmol) in DMSO (6.0 mL) was added H2O2 (50%) (5 mL) at 0° C., followed by portion-wise addition of K2CO3 (0.121 g, 0.87 mmol). The reaction mass was allowed to attain RT and stirred for 1 h. The reaction mass was quenched in ice water and extracted with DCM and concentrated to afford 0.300 g of product. 1H NMR (400 MHz, DMSO d6): δ 7.60 (br s, 1H), 7.82 (d, J=7.5 Hz, 2H), 8.05 (d, J=6.6 Hz, 2H), 8.17 (br s, 1H); MS (m/z): 190.11 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.121 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methoxy-6-methylsulfanyl-N-(2-oxo-cyclohexyl)-4-trifluoromethyl-benzamide (intermediate B, 380 mg, 1.05 mmol) was dissolved in 10 mL tetrahydrofurane. Acetic acid (145 mg, 2.4 mmol) and pyrrolidine (97 mg, 1.4 mmol) were added and the reaction mixture was stirred 1 h at room temperature. Sodium triacetoxyborohydride (290 mg, 1.4 mmol) was added and stirring was continued at room temperature overnight. The mixture was extracted with 2N sodium carbonate solution and ethyl acetate. The combined organic phases were dried on sodium sulfate, filtered and evaporated. Purification of the residue by flash chromatography on silica gel (dichloromethane/methanol/ammonia 100:0:0→140:10:1) yielded cis-2-methoxy-6-methylsulfanyl-N-2-pyrrolidin-1-yl-cyclohexyl)-4-trifluoromethyl-benzamide as a light yellow solid (125 mg, 28%), MS: m/e=417.3 [(M+H)+] and trans-2-methoxy-6-methylsulfanyl-N-2-pyrrolidin-1-yl-cyclohexyl)-4-trifluoromethyl-benzamide as a light yellow solid (28 mg, 6%), MS: m/e=417.3 [(M+H)+].
Name
2-Methoxy-6-methylsulfanyl-N-(2-oxo-cyclohexyl)-4-trifluoromethyl-benzamide
Quantity
380 mg
Type
reactant
Reaction Step One
Name
intermediate B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
97 mg
Type
reactant
Reaction Step Two
Quantity
290 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)benzamide
Reactant of Route 3
4-(Trifluoromethyl)benzamide
Reactant of Route 4
4-(Trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethyl)benzamide
Customer
Q & A

Q1: How does 4-(Trifluoromethyl)benzamide interact with biological targets and what are the downstream effects?

A1: 4-(Trifluoromethyl)benzamide and its derivatives have been explored for their interactions with various biological targets. One notable example is its activity as a cyclooxygenase-1 (COX-1) selective inhibitor. [] TFAP (N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide), a derivative of 4-(Trifluoromethyl)benzamide, exhibits potent COX-1 inhibitory activity (COX-1 IC50 = 0.80 ± 0.05 μM) while displaying significantly lower activity against COX-2 (COX-2 IC50 = 210 ± 10 μM). [] This selective inhibition of COX-1 makes TFAP a promising candidate for analgesia with reduced risk of gastric damage, a common side effect associated with non-selective COX inhibitors. [] Additionally, research has shown that MD77, another 4-(Trifluoromethyl)benzamide derivative, can directly bind to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) with an IC50 of 17.7 μM. [] This interaction disrupts STAT3 signaling, a pathway frequently dysregulated in various cancers, and leads to anti-proliferative effects in tumor cell lines. []

Q2: What is the structural characterization of 4-(Trifluoromethyl)benzamide?

A2: 4-(Trifluoromethyl)benzamide comprises a benzene ring substituted with a trifluoromethyl group at the para position and an amide group at the first position.

    Q3: How does the structure of 4-(Trifluoromethyl)benzamide derivatives influence their biological activity, potency, and selectivity?

    A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 4-(Trifluoromethyl)benzamide scaffold affect its biological activity. For example, in the development of COX-1 selective inhibitors, researchers designed TFAP by mimicking the s-trans conformation of indomethacin within the COX-1 binding site. [] This structural modification led to a significant increase in COX-1 selectivity while maintaining analgesic properties. [] Similarly, for MD77, computational studies were employed to investigate the binding mode within the STAT3 SH2 domain, providing valuable information for further structural optimization and improvement of its inhibitory potency. [] These examples highlight the importance of SAR studies in optimizing the biological activity of 4-(Trifluoromethyl)benzamide derivatives.

    Q4: What computational chemistry and modeling approaches have been used to study 4-(Trifluoromethyl)benzamide and its derivatives?

    A4: Computational studies played a significant role in understanding the interaction of MD77, a 4-(Trifluoromethyl)benzamide derivative, with the STAT3 SH2 domain. [] While the specific details of these computational studies are not elaborated upon in the abstract, it is plausible that molecular docking simulations were employed to predict the binding mode and estimate the binding affinity of MD77 to the target protein. Such computational approaches are invaluable for guiding the design and optimization of novel 4-(Trifluoromethyl)benzamide derivatives with improved potency and selectivity.

    Q5: What are the in vitro and in vivo efficacies of 4-(Trifluoromethyl)benzamide derivatives?

    A5: In vitro studies demonstrated that MD77, a 4-(Trifluoromethyl)benzamide derivative, displays significant anti-proliferative activity against various tumor cell lines, highlighting its potential as an anticancer agent. [] This activity is attributed to its ability to directly inhibit STAT3 signaling, a pathway often implicated in tumor cell survival and proliferation. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。